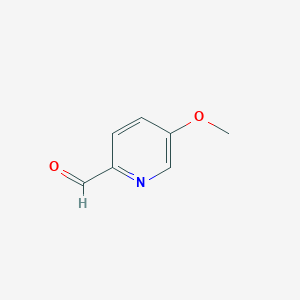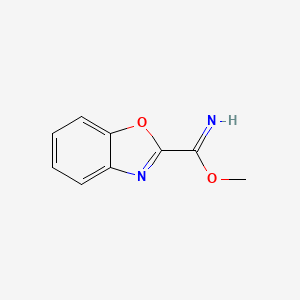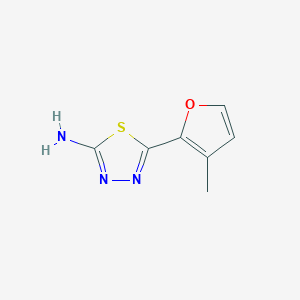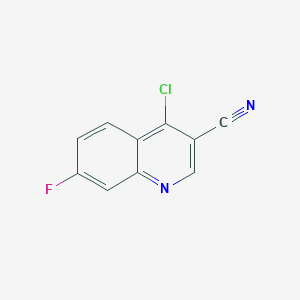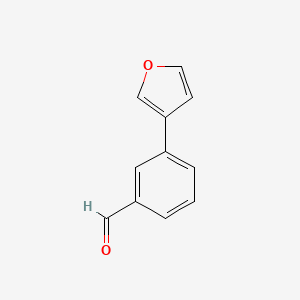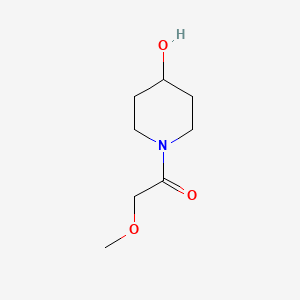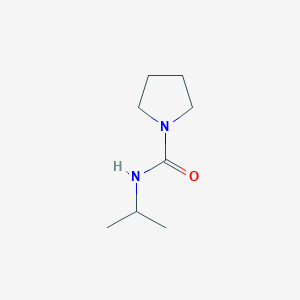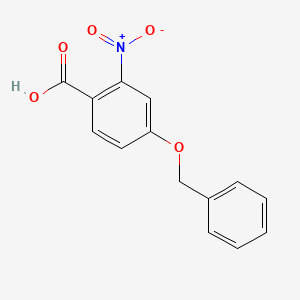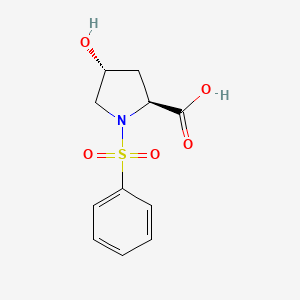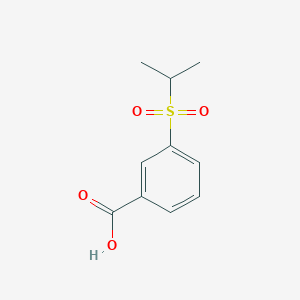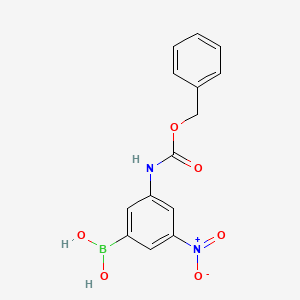
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a boronic acid derivative that features a benzyloxycarbonyl-protected amine and a nitro group on a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid typically involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by nitration and boronation reactions. The general steps are as follows:
Protection of Amine: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Nitration: The protected amine is then nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid).
Boronation: The nitrated compound is subjected to a boronation reaction using a boronic acid or boronate ester precursor under conditions such as Suzuki coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).
Deprotection: Palladium on carbon (Pd-C), hydrogen gas.
Major Products
Reduction: Conversion of the nitro group to an amine.
Suzuki Coupling: Formation of biaryl compounds.
Deprotection: Free amine compound.
Scientific Research Applications
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in Suzuki coupling reactions.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Medicine: Investigated for its potential in drug development, especially in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxycarbonyl and nitro groups, making it less versatile in certain synthetic applications.
4-Nitrophenylboronic Acid: Similar nitro group but lacks the benzyloxycarbonyl-protected amine, limiting its use in peptide synthesis.
Benzyloxycarbonyl-protected Amines: These compounds have the protective group but lack the boronic acid functionality, reducing their utility in Suzuki coupling reactions.
Uniqueness
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is unique due to its combination of a benzyloxycarbonyl-protected amine, a nitro group, and a boronic acid moiety. This combination allows for diverse reactivity and applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCLFIDIDSVDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657458 |
Source


|
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-56-4 |
Source


|
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
